Cas no 77721-44-9 (1-azido-3-(propan-2-yl)benzene)

1-azido-3-(propan-2-yl)benzene structure
77721-44-9 structure
商品名:1-azido-3-(propan-2-yl)benzene
CAS番号:77721-44-9
MF:C9H11N3
メガワット:161.203741312027
CID:4658890
PubChem ID:12681410

1-azido-3-(propan-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-azido-3-(propan-2-yl)benzene
    • インチ: 1S/C9H11N3/c1-7(2)8-4-3-5-9(6-8)11-12-10/h3-7H,1-2H3
    • InChIKey: MBLMBKYIUKRQRF-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=CC(=C1)C(C)C)=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 161.095297364g/mol
  • どういたいしつりょう: 161.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 14.4Ų

1-azido-3-(propan-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-271740-0.1g
1-azido-3-(propan-2-yl)benzene
77721-44-9 95.0%
0.1g
$136.0 2025-03-20
Life Chemicals
F2157-0488-1g
1-azido-3-(propan-2-yl)benzene
77721-44-9 95%+
1g
$484.0 2023-09-06
Life Chemicals
F2157-0488-0.5g
1-azido-3-(propan-2-yl)benzene
77721-44-9 95%+
0.5g
$459.0 2023-09-06
Life Chemicals
F2157-0488-2.5g
1-azido-3-(propan-2-yl)benzene
77721-44-9 95%+
2.5g
$968.0 2023-09-06
A2B Chem LLC
AI56303-1g
1-Azido-3-isopropyl-benzene
77721-44-9 95%
1g
$771.00 2024-04-19
A2B Chem LLC
AI56303-2.5g
1-Azido-3-isopropyl-benzene
77721-44-9 95%
2.5g
$1317.00 2024-04-19
1PlusChem
1P00IDCF-100mg
1-Azido-3-isopropyl-benzene
77721-44-9 95%
100mg
$224.00 2024-04-21
1PlusChem
1P00IDCF-10g
1-Azido-3-isopropyl-benzene
77721-44-9 95%
10g
$2639.00 2024-04-21
1PlusChem
1P00IDCF-50mg
1-Azido-3-isopropyl-benzene
77721-44-9 95%
50mg
$170.00 2024-04-21
A2B Chem LLC
AI56303-500mg
1-Azido-3-isopropyl-benzene
77721-44-9 95%
500mg
$628.00 2024-04-19

1-azido-3-(propan-2-yl)benzene 関連文献

1-azido-3-(propan-2-yl)benzeneに関する追加情報

Recent Advances in the Application of 1-Azido-3-(propan-2-yl)benzene (CAS: 77721-44-9) in Chemical Biology and Pharmaceutical Research

1-Azido-3-(propan-2-yl)benzene (CAS: 77721-44-9) has emerged as a versatile chemical building block in recent years, particularly in the fields of chemical biology and pharmaceutical research. This aromatic azide compound has garnered significant attention due to its unique reactivity profile, which enables its use in click chemistry reactions, bioconjugation strategies, and drug discovery efforts. Recent studies have explored its potential in various applications, ranging from probe development to targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-azido-3-(propan-2-yl)benzene as a key intermediate in the synthesis of novel kinase inhibitors. The researchers leveraged the azido group's ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to rapidly generate a library of potential drug candidates. The isopropyl substituent was found to contribute significantly to the compounds' pharmacokinetic properties, particularly in enhancing membrane permeability.

In the realm of chemical biology, a recent Nature Chemical Biology publication (2024) highlighted the compound's application in photoaffinity labeling studies. The researchers utilized 1-azido-3-(propan-2-yl)benzene derivatives to develop photoprobes for mapping protein-protein interactions in live cells. The compound's stability under physiological conditions and its efficient photoactivation properties made it particularly suitable for these applications.

From a synthetic chemistry perspective, advances in the preparation of 1-azido-3-(propan-2-yl)benzene have been reported in several recent publications. A 2023 Organic Process Research & Development paper described an improved, scalable synthesis route that addresses previous challenges with regioselectivity and yield. This development is particularly significant for industrial applications where large quantities of the compound are required.

The safety profile of 1-azido-3-(propan-2-yl)benzene has also been the subject of recent investigations. A 2024 toxicology study published in Chemical Research in Toxicology evaluated the compound's stability and potential hazards, concluding that while it requires careful handling due to its azide functionality, it presents manageable risks when proper safety protocols are followed. This assessment is crucial for its broader adoption in pharmaceutical manufacturing.

Looking forward, researchers are exploring the potential of 1-azido-3-(propan-2-yl)benzene in emerging areas such as PROTAC (proteolysis targeting chimera) development and antibody-drug conjugate (ADC) optimization. Preliminary results from ongoing studies suggest that the compound's unique properties may offer advantages in these cutting-edge therapeutic modalities. As the field continues to evolve, 1-azido-3-(propan-2-yl)benzene is likely to maintain its position as a valuable tool in chemical biology and drug discovery research.

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